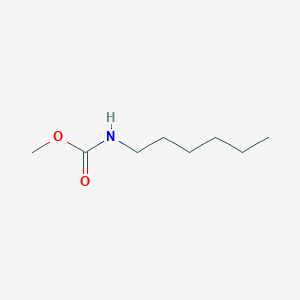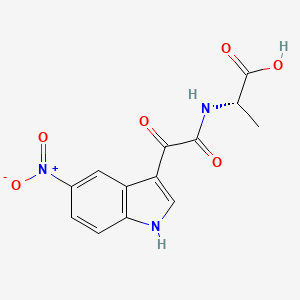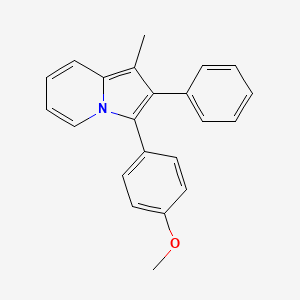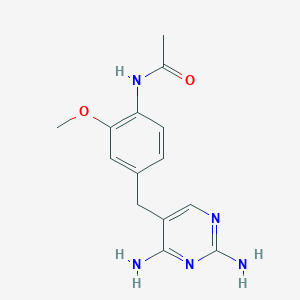
Methyl N-hexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .
Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-hexylcarbamate undergoes various chemical reactions, including:
Carbamoylation: The reaction with amines to form carbamate esters.
Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Dimethyl Carbonate: Used in the carbamoylation reaction.
Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.
Triethylamine: Used as a base in the synthesis process.
Major Products
Carbamate Esters: Formed through the reaction with amines.
Amines and Alcohols: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and as a protecting group for amine functionality.
Wirkmechanismus
The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Vergleich Mit ähnlichen Verbindungen
Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:
Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.
Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.
Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
22139-32-8 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl N-hexylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
OXNAJPQXTZANJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)



![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)



![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)

